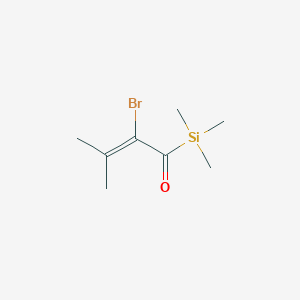
2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-one is an organic compound characterized by the presence of a bromine atom, a methyl group, and a trimethylsilyl group attached to a butenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-one can be achieved through several methodsThe reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to achieve the bromination step . The trimethylsilyl group can be introduced using trimethylsilyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Addition Reactions: The double bond in the butenone backbone can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Elimination: Strong bases such as sodium hydride or potassium tert-butoxide.
Addition: Electrophiles like bromine or hydrogen halides, and nucleophiles like Grignard reagents.
Major Products
Substitution: Products include substituted butenones or butenols.
Elimination: Products include alkenes or alkynes.
Addition: Products include halogenated or hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the butenone backbone are key reactive sites. The compound can form intermediates that participate in various chemical transformations, leading to the formation of new bonds and functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-methyl-2-butene: Similar structure but lacks the trimethylsilyl group.
3-Bromo-1-(trimethylsilyl)-1-propyne: Contains a triple bond instead of a double bond.
2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane: Contains multiple trimethylsilyl groups.
Uniqueness
2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-one is unique due to the presence of both a bromine atom and a trimethylsilyl group, which confer distinct reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
80594-37-2 |
|---|---|
Molekularformel |
C8H15BrOSi |
Molekulargewicht |
235.19 g/mol |
IUPAC-Name |
2-bromo-3-methyl-1-trimethylsilylbut-2-en-1-one |
InChI |
InChI=1S/C8H15BrOSi/c1-6(2)7(9)8(10)11(3,4)5/h1-5H3 |
InChI-Schlüssel |
AFOXKXCMOVFJJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C(=O)[Si](C)(C)C)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol](/img/structure/B14422151.png)
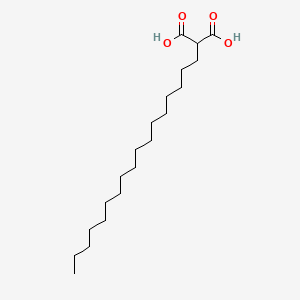
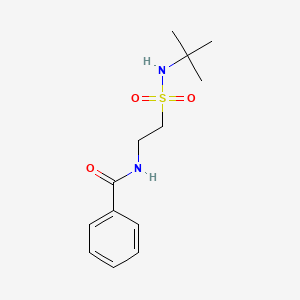
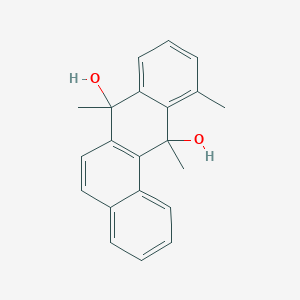
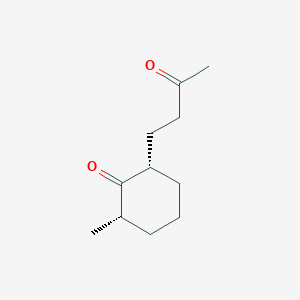
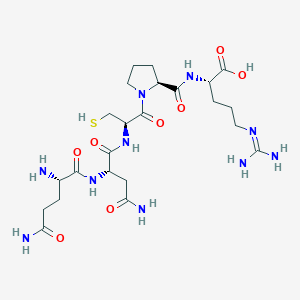
![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422178.png)
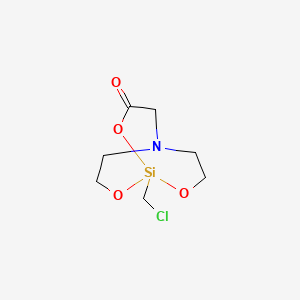
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene)](/img/structure/B14422190.png)
![Urea, N-[2-(ethenyloxy)ethyl]-N'-phenyl-](/img/structure/B14422198.png)
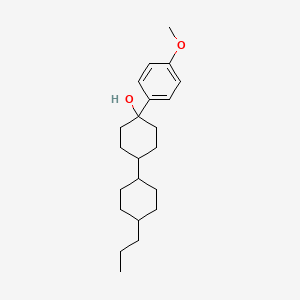
![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14422232.png)
![2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione](/img/structure/B14422237.png)
